molecular formula C6H7F3N4 B14862474 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1196155-61-9

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14862474
CAS No.: 1196155-61-9
M. Wt: 192.14 g/mol
InChI Key: NVEFNQPWKQGDMM-UHFFFAOYSA-N
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Description

2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a tetrahydro ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate under ice bath conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE involves its interaction with various molecular targets. For instance, it can interact with enzymes like dihydroorotate dehydrogenase through strong hydrogen bonds, leading to inhibition of enzyme activity . This interaction is crucial for its antimalarial activity. The compound’s ability to bind to specific molecular targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and triazole derivatives, such as:

    Fluconazole: An antifungal agent.

    Voriconazole: Another antifungal agent.

    Trazodone: An antidepressant.

Uniqueness

What sets 2-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[1,5-F]PYRIMIDINE apart is its trifluoromethyl group at the 2-position, which enhances its biological activity and stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

1196155-61-9

Molecular Formula

C6H7F3N4

Molecular Weight

192.14 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-1-2-10-3-13(4)12-5/h10H,1-3H2

InChI Key

NVEFNQPWKQGDMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCN2C1=NC(=N2)C(F)(F)F

Origin of Product

United States

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